3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a benzyloxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Oxadiazole Ring: This step usually involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzyloxyphenyl Group: This can be done through nucleophilic substitution reactions where a benzyloxy group is introduced to the phenyl ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the oxadiazole ring to amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting EGFR kinase activity.
Material Science: Due to its unique structure, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR kinase by binding to the ATP binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one include:
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: This compound shares the benzyloxyphenyl group but differs in the core structure, having a pyrazole ring instead of a quinoline core.
3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide: This compound also contains the benzyloxyphenyl group but includes a fluorobenzylidene moiety.
The uniqueness of this compound lies in its combination of the quinoline core and oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,6-dimethyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-17-8-13-23-21(14-17)24(30)22(15-29(23)2)26-27-25(28-32-26)19-9-11-20(12-10-19)31-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVCFCFPIGASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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